N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine
Overview
Description
N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine: is a synthetic compound characterized by the presence of a fluorine atom, an imidazole ring, and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine typically involves the reaction of 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different imidazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and increasing its bioavailability. The hydroxylamine group can participate in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde: A precursor in the synthesis of N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine.
4-(1H-imidazol-1-yl)benzaldehyde: Lacks the fluorine atom, resulting in different chemical and biological properties.
N-{[3-chloro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Properties
IUPAC Name |
(NE)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-9-5-8(6-13-15)1-2-10(9)14-4-3-12-7-14/h1-7,15H/b13-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGDSWUOSFKTKA-AWNIVKPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)F)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)F)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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